![molecular formula C26H21N5O2S2 B2996765 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847401-14-3](/img/structure/B2996765.png)
3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex heterocyclic compound featuring multiple functional groups including indolin-1-yl, oxoethyl, thio, phenyl, triazol, and benzo[d]thiazol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of simpler intermediates. For example:
Formation of the indolin-1-yl moiety: : A standard method could involve the cyclization of ortho-aminophenylacetic acid derivatives.
Construction of the triazole ring: : This might be achieved via a [3+2] cycloaddition between an azide and an alkyne.
Integration of oxoethyl and thio groups: : Functionalization through nucleophilic substitution and oxidation reactions.
Assembly of the benzo[d]thiazol-2(3H)-one framework: : Possibly synthesized from 2-aminobenzenethiol derivatives through cyclization under acidic conditions.
Industrial Production Methods
For industrial production, the synthesis would be scaled up with continuous flow techniques, ensuring high yield and purity. Catalysts and solvents might be optimized to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thioether or indoline segments.
Reduction: : Possible reduction of the triazole ring under specific conditions.
Substitution: : The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or other peroxides.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Transition metal catalysts for facilitating various organic transformations.
Major Products
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Yields dihydro or tetrahydro products.
Substitution: : Introduction of new substituents onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Used as a ligand in coordination chemistry due to its multiple donor sites.
Employed in catalysis, especially in organometallic chemistry.
Biology
Investigated for potential antibacterial and antifungal properties.
Explored in enzyme inhibition studies.
Medicine
Potential lead compound in the development of anticancer agents.
Studied for its role in modulating biological pathways related to neurodegenerative diseases.
Industry
Utilized in the design of advanced materials with specific electronic or photonic properties.
Aids in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways
Biochemical Interactions: : It might bind to specific enzymes or receptors, disrupting their normal function.
Pathways: : Could interfere with cellular signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Unique Characteristics
The combination of indolin-1-yl, triazole, and benzo[d]thiazol makes it a structurally unique entity compared to other similar heterocycles.
List of Similar Compounds
Indoline derivatives: : Known for their wide range of biological activities.
Triazole derivatives: : Noted for their medicinal properties, particularly in antifungal treatments.
Benzothiazole derivatives: : Explored for their roles in cancer therapy and antimicrobial applications.
The unique structure and versatile functional groups of 3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one offer immense potential across various fields, making it a subject of ongoing research and development.
Propriétés
IUPAC Name |
3-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S2/c32-24(29-15-14-18-8-4-5-11-20(18)29)17-34-25-28-27-23(31(25)19-9-2-1-3-10-19)16-30-21-12-6-7-13-22(21)35-26(30)33/h1-13H,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIXZROSUCZUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CN5C6=CC=CC=C6SC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
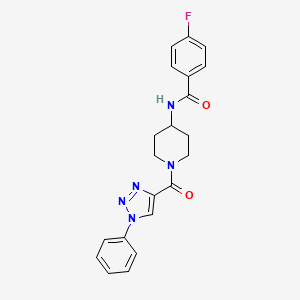
![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)
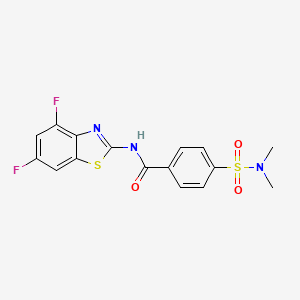
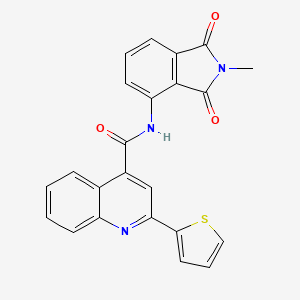
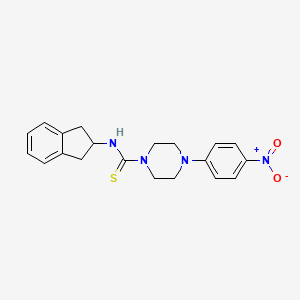
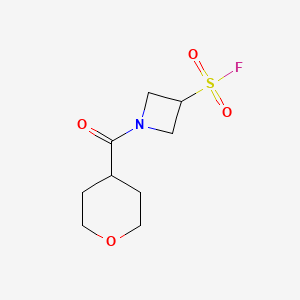
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
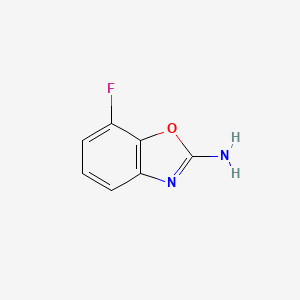
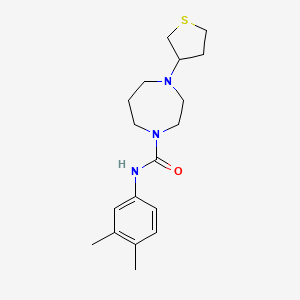
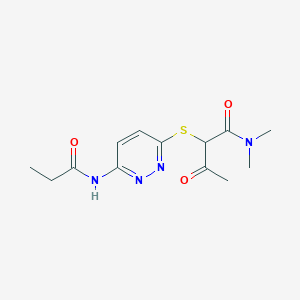
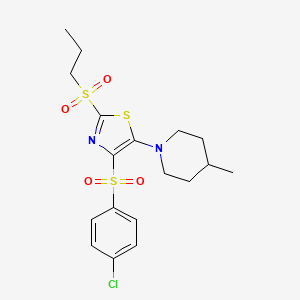
![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)
![Methyl 2-methyl-5-{[(3,4,5,6-tetrachloropyridin-2-yl)formamido]methyl}furan-3-carboxylate](/img/structure/B2996705.png)
